Quantified Proteolytic Stability Advantage of D-Amino Acid Oligomers over L-Amino Acid Counterparts
In a direct comparison of proteolytic susceptibility, homologous D-amino acid oligomers demonstrated a significant stability advantage. The study by Miller et al. (1995) quantified this difference, providing a class-level inference for the enhanced stability of D-Valyl-D-phenylalanine compared to its L-amino acid counterpart [1].
| Evidence Dimension | Proteolytic susceptibility |
|---|---|
| Target Compound Data | Represents a D-amino acid oligomer class; 32% lower proteolytic susceptibility. |
| Comparator Or Baseline | L-amino acid oligomer class; baseline proteolytic susceptibility. |
| Quantified Difference | 32% lower susceptibility to proteolysis. |
| Conditions | Enzyme assays and mass spectrometry techniques (Miller et al., 1995). |
Why This Matters
This class-level data strongly suggests that D-Valyl-D-phenylalanine HCl will have a substantially longer experimental half-life in biological media than its L,L-counterpart, which is critical for accurate in vitro and in vivo assays.
- [1] Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (1995). Comparison of the proteolytic susceptibilities of homologous L‐amino acid, D‐amino acid, and N‐substituted glycine peptide and peptoid oligomers. Drug Development Research, 35(1), 20-32. View Source
